molecular formula C17H15N3O2 B5367155 N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5367155
M. Wt: 293.32 g/mol
InChI Key: OUACALVLSSJLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, commonly known as PMB, is a chemical compound that has been widely used in scientific research. It belongs to the class of oxadiazole derivatives and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of PMB involves the formation of a covalent bond between the oxadiazole moiety and the target molecule. This interaction results in a change in the fluorescence properties of PMB, which can be monitored using spectroscopic techniques. The binding affinity and selectivity of PMB can be modulated by modifying the structure of the oxadiazole and benzamide moieties.
Biochemical and Physiological Effects:
PMB has been shown to have a negligible effect on the biochemical and physiological processes of cells and organisms. It does not interfere with the viability, proliferation, or differentiation of cells, and does not induce any toxic or mutagenic effects. PMB has also been shown to have a low binding affinity for serum proteins, which reduces its non-specific binding in biological samples.

Advantages and Limitations for Lab Experiments

The advantages of using PMB in lab experiments include its high sensitivity, selectivity, and versatility. It can be used to detect and image a wide range of biological molecules, and can be easily modified to improve its properties. The limitations of PMB include its relatively high cost, low stability in aqueous solutions, and limited availability in some regions.

Future Directions

The future directions of PMB research include the development of new synthesis methods to improve its yield and purity, the modification of its structure to enhance its binding affinity and selectivity, and the application of PMB in new areas of research, such as drug discovery and clinical diagnostics. The use of PMB in combination with other fluorescent probes and imaging techniques may also lead to new insights into the mechanisms of biological processes.

Synthesis Methods

The synthesis of PMB involves the reaction of N-methylbenzamide with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to PMB using a reducing agent. The purity and yield of PMB can be improved by using different solvents and purification methods.

Scientific Research Applications

PMB has been extensively used in scientific research as a fluorescent probe for detecting and imaging various biological molecules. It has been shown to selectively bind to proteins, peptides, and nucleic acids, making it a valuable tool for studying their interactions and functions. PMB has also been used as a sensor for detecting metal ions and reactive oxygen species in biological samples.

properties

IUPAC Name

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-20(17(21)14-10-6-3-7-11-14)12-15-18-16(19-22-15)13-8-4-2-5-9-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUACALVLSSJLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.